Cas no 24404-53-3 ([(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate structure](https://fr.kuujia.com/scimg/cas/24404-53-3x500.png)
24404-53-3 structure
Nom du produit:[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
Numéro CAS:24404-53-3
Le MF:C20H24O9S
Mégawatts:440.464165687561
MDL:MFCD06657849
CID:254280
PubChem ID:87557889
[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Galactopyranoside,phenyl 1-thio-, 2,3,4,6-tetraacetate
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- PHENYL-2,3,4,6-TETRA-O-ACETYL-1-THIO-Β-D-GALACTOPYRANOSIDE
- P1477
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- PubChem9897
- Phenyl-tetra-O-acetyl-thio-beta-D-galactopyranoside
- JCKOUAWEMPKIAT-CXQPBAHBSA-N
- 1-(Phenylthio)-1-deoxy-beta-D-galactopyranose tetraacetate
- 1-deoxy-1-(phenylth
- [(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate
- W-202019
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
- D92135
- CS-0214574
- AKOS025294977
- [(2R,3S,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(PHENYLSULFANYL)OXAN-2-YL]METHYL ACETATE
- SCHEMBL1170779
- DTXSID50449440
- 1-deoxy-1-(phenylthio)-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranose
- Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, 95% (HPLC)
- 24404-53-3
- AS-74421
- A-D-galactopyranoside
- Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
-
- MDL: MFCD06657849
- Piscine à noyau: 1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
- La clé Inchi: JCKOUAWEMPKIAT-CXQPBAHBSA-N
- Sourire: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)O1)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Propriétés calculées
- Qualité précise: 440.11400
- Masse isotopique unique: 440.11410351g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 11
- Complexité: 632
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 140
- Le xlogp3: 2.9
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Point de fusion: 69-74 °C
- Le PSA: 139.73000
- Le LogP: 1.86180
- Solubilité: Pas encore déterminé
- Activités optiques: [α]22/D +15.5°, c = 0.5% in chloroform
[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
- Conditions de stockage:<0°C
[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D748915-5g |
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
24404-53-3 | 98.0% | 5g |
$145 | 2024-06-07 | |
TRC | P336962-2.5g |
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside |
24404-53-3 | 2.5g |
$385.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P865452-1g |
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside |
24404-53-3 | ≥98% | 1g |
¥267.30 | 2022-06-14 | |
abcr | AB250413-5 g |
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; . |
24404-53-3 | 5 g |
€212.60 | 2023-07-20 | ||
TRC | P336962-5000mg |
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside |
24404-53-3 | 5g |
$620.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1477-25G |
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside |
24404-53-3 | >98.0%(HPLC) | 25G |
¥3,075.00 | 2021-05-19 | |
Ambeed | A846938-5g |
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
24404-53-3 | 98% | 5g |
$84.0 | 2025-02-22 | |
abcr | AB250413-25g |
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside; . |
24404-53-3 | 25g |
€603.00 | 2025-02-15 | ||
1PlusChem | 1P003U5A-1g |
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
24404-53-3 | 98% | 1g |
$33.00 | 2025-02-20 | |
Aaron | AR003UDM-1g |
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
24404-53-3 | 98% | 1g |
$35.00 | 2025-01-22 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate Littérature connexe
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
24404-53-3 ([(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate) Produits connexes
- 2171183-43-8((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid)
- 405278-63-9(2-(1{H}-Pyrazol-3-ylcarbonyl)aminobenzoic Acid)
- 49711-55-9(3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid)
- 852857-09-1((R)-1-Benzyl-3-N-boc-aminomethylpyrrolidine)
- 1807278-99-4(Ethyl 3-cyano-5-hydroxymethyl-4-mercaptophenylacetate)
- 1804723-84-9(2-Amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2137723-31-8(Oxazole, 4-(bromomethyl)-2-(methoxymethyl)-)
- 864976-64-7(N-(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)
- 1261845-39-9(3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine-4-methanol)
- 764657-25-2(1,6-PYRENEDIAMINE, N,N,N',N'-TETRAKIS[4-(1-METHYLETHYL)PHENYL]-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:24404-53-3)[(2R,3S,4S,5R,6S)-3,4,5-triacetoxy-6-phenylsulfanyl-tetrahydropyran-2-yl]methyl acetate

Pureté:99%
Quantité:25g
Prix ($):249.0